molecular formula C22H26N2O4 B2604946 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide CAS No. 946372-12-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Cat. No. B2604946
CAS RN: 946372-12-9
M. Wt: 382.46
InChI Key: KLKWDQFMHLHVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide” is quite complex. It contains a total of 50 atoms, including 23 Hydrogen atoms, 21 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .

Scientific Research Applications

Tumor Proliferation Imaging

A study by Dehdashti et al. (2013) explored the use of a derivative of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, identified as 18F-ISO-1, for imaging tumor proliferation using PET. This research assessed the safety, dosimetry, and effectiveness of 18F-ISO-1 PET in patients with lymphoma, breast cancer, and head and neck cancer. The study found a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, suggesting the compound's potential in evaluating solid tumors' proliferative status. No adverse effects were encountered, indicating its safety for clinical trials Dehdashti et al., 2013.

Sigma-2 Receptor Probing

Xu et al. (2005) investigated two benzamide analogs, including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), for their affinity to sigma-2 receptors. The study highlighted RHM-1's higher affinity for sigma-2 receptors compared to other compounds, indicating its utility in studying sigma-2 receptors in vitro. This research underscores the potential of such compounds in understanding receptor dynamics and their implications in diseases Xu et al., 2005.

Synthetic Route Development

Yoshida et al. (2014) described a novel synthetic route for a related compound, showcasing the importance of developing efficient and practical synthetic methods for such complex molecules. This work contributes to the broader field of medicinal chemistry by providing scalable and environmentally friendly synthesis approaches for potential therapeutic agents Yoshida et al., 2014.

Metabolic Pathway Elucidation

Umehara et al. (2009) focused on identifying the metabolites of a similar compound in human subjects, shedding light on its metabolic pathways and the role of transporter-mediated renal and hepatic excretion. This research is crucial for understanding the pharmacokinetics and safety profile of new drugs, thereby guiding their development and clinical use Umehara et al., 2009.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-5-12-24-19-10-7-16(13-15(19)6-11-21(24)25)23-22(26)18-9-8-17(27-2)14-20(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWDQFMHLHVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

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